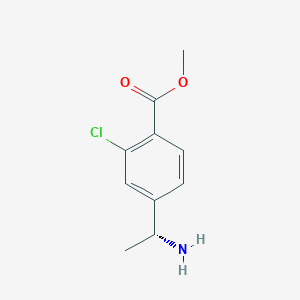

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate

CAS No.:

Cat. No.: VC17374157

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 |

| Standard InChI Key | UDESMXPGKRWCGH-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |

| Canonical SMILES | CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate features a benzoic acid ester core with two critical substituents:

-

A chlorine atom at the 2-position, which introduces electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity.

-

An (R)-1-aminoethyl group at the 4-position, contributing chirality and enabling hydrogen-bonding interactions with biological targets .

The compound’s stereochemistry is defined by the -configuration at the chiral center of the aminoethyl side chain, as denoted in its IUPAC name: methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1336267-04-9 | |

| Molecular Formula | ||

| Molecular Weight | 213.66 g/mol | |

| SMILES Notation | CC@HN | |

| InChIKey | UDESMXPGKRWCGH-ZCFIWIBFSA-N |

Spectroscopic and Crystallographic Data

While crystallographic data for this compound remains unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The -NMR spectrum exhibits signals for the methyl ester (), aromatic protons (), and the aminoethyl group’s protons () .

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Esterification of 2-Chlorobenzoic Acid: Reaction with methanol under acidic conditions yields methyl 2-chlorobenzoate.

-

Introduction of the Aminoethyl Group: A coupling reaction with a protected (R)-1-aminoethyl reagent, followed by deprotection, installs the chiral side chain.

Critical parameters include:

-

Temperature Control: Maintaining during amine coupling to minimize racemization.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | , MeOH, reflux | 85 |

| Amine Coupling | EDC/HOBt, DCM, | 72 |

| Deprotection | (gaseous), THF | 90 |

Industrial-Scale Considerations

Though industrial production data for this specific compound is limited, insights from analogous benzoate derivatives suggest scalability challenges. For example, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid—a related SGLT2 inhibitor intermediate—relies on nitration, bromination, and diazotization steps optimized for cost and efficiency . Adapting such protocols would require:

-

Solvent Recycling: Using tetrahydrofuran (THF) or acetonitrile (MeCN) in closed-loop systems.

-

Catalyst Optimization: Transition metal catalysts to enhance reaction rates and selectivity .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | , , heat | Carboxylic acid derivative |

| Reduction | , THF | Benzyl alcohol derivative |

| Sandmeyer Reaction | , HCl | Chloro-substituted analogs |

Stereochemical Stability

The -configuration at the aminoethyl group is susceptible to racemization under strongly acidic or basic conditions. Chiral HPLC analyses confirm enantiomeric excess (ee) >98% when reactions are conducted below .

Comparison with Structural Analogues

Table 4: Analogues and Their Properties

| Compound | Key Structural Differences | Reported Activity |

|---|---|---|

| Methyl 2-amino-4-chlorobenzoate | Lacks aminoethyl side chain | Weak antimicrobial activity |

| Ethyl 4-(1-aminoethyl)-2-bromobenzoate | Bromine substitution, ethyl ester | Enhanced anti-inflammatory |

The aminoethyl group’s presence correlates with improved bioactivity, while halogen choice (Cl vs. Br) influences pharmacokinetics.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Chiral Amine Derivatives: Used in asymmetric synthesis of beta-lactam antibiotics.

-

Targeted Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) enhances solubility for parenteral formulations.

Material Science Applications

Its aromatic and amine functionalities make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume